molecular formula C6H15NO2S B14565556 Triethylsulfanium nitrite CAS No. 61362-56-9

Triethylsulfanium nitrite

Cat. No.: B14565556
CAS No.: 61362-56-9
M. Wt: 165.26 g/mol
InChI Key: GGPFODRLTXJPKD-UHFFFAOYSA-M
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Description

Triethylsulfanium nitrite (chemical formula: [(C₂H₅)₃S]⁺NO₂⁻) is a quaternary sulfonium salt comprising a triethylsulfanium cation and a nitrite anion. Unlike inorganic nitrite salts (e.g., sodium nitrite), the organic sulfonium cation may influence solubility, stability, and reactivity, making it distinct in nitrite release mechanisms and environmental interactions.

Properties

CAS No.

61362-56-9

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

triethylsulfanium;nitrite

InChI

InChI=1S/C6H15S.HNO2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;(H,2,3)/q+1;/p-1

InChI Key

GGPFODRLTXJPKD-UHFFFAOYSA-M

Canonical SMILES

CC[S+](CC)CC.N(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonium compounds typically involves the reaction of a thioether with an alkyl halide. For triethylsulfanium nitrite, the preparation can be achieved by reacting triethylsulfanium iodide with silver nitrite. The general reaction is as follows:

(C2H5)3S+I+AgNO2(C2H5)3S+NO2+AgI(C_2H_5)_3S^+I^- + AgNO_2 \rightarrow (C_2H_5)_3S^+NO_2^- + AgI (C2​H5​)3​S+I−+AgNO2​→(C2​H5​)3​S+NO2−​+AgI

This reaction is carried out under mild conditions, typically at room temperature, and results in the formation of this compound and silver iodide as a byproduct.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory preparation. This would include the use of appropriate reactors to ensure efficient mixing and reaction of the starting materials, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Triethylsulfanium nitrite can undergo various chemical reactions, including:

    Oxidation: The nitrite ion can be oxidized to nitrate under certain conditions.

    Reduction: The nitrite ion can be reduced to nitrogen oxides or ammonia.

    Substitution: The sulfonium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Nucleophiles like halides or hydroxides can react with the sulfonium ion.

Major Products:

    Oxidation: Formation of triethylsulfanium nitrate.

    Reduction: Formation of nitrogen oxides or ammonia.

    Substitution: Formation of triethylsulfanium halides or hydroxides.

Scientific Research Applications

Triethylsulfanium nitrite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Potential use in studying the effects of nitrite ions on biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of nitric oxide release.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of triethylsulfanium nitrite involves the release of nitrite ions, which can undergo further chemical transformations. In biological systems, nitrite ions can be converted to nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. The sulfonium ion can also participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Sodium Nitrite (NaNO₂)

  • Structure and Properties: Sodium nitrite is an inorganic ionic compound with a linear NO₂⁻ anion. It is highly water-soluble and thermally stable up to 320°C .
  • Applications :
    Widely used in food preservation (e.g., inhibiting Clostridium spores in processed meats ), wastewater treatment (e.g., UV/PDS advanced oxidation processes ), and pharmaceuticals.
  • Nitrite Release :
    Releases nitrite ions directly in aqueous environments, with rapid dissociation kinetics .

Comparison with Triethylsulfanium Nitrite: The organic cation in this compound likely reduces water solubility compared to NaNO₂. Its nitrite release may depend on pH or nucleophilic conditions, similar to allylic nitro compounds (e.g., delayed release in buffered solutions ).

Celery-Derived "Natural" Nitrite

  • Source and Composition :
    Nitrite derived from vegetable fermentation (e.g., celery powder) contains organic matrices that slow nitrite release .
  • Applications: Used as a "natural" alternative in meat preservation, showing equivalent efficacy to NaNO₂ in inhibiting Clostridium sporogenes spores in low-/high-fat hotdogs .
  • Limitations :
    Variable nitrite content due to plant source and processing conditions .

Comparison with this compound :
Both compounds involve organic components affecting nitrite bioavailability. However, this compound’s synthetic origin ensures consistent nitrite content, unlike plant-derived nitrites.

Allylic Nitro Compounds (e.g., Compound 7)

  • Structure and Nitrite Release :
    Allylic nitro compounds (e.g., 7-nitro-1,3-dioxane) release nitrite via nucleophilic substitution, enhanced by thiols or acidic conditions .
  • Applications: Act as nitric oxide (NO) prodrugs in biomedical contexts, with controlled release rates (e.g., 1.6 × 10⁻⁵ s⁻¹ in phosphate buffer ).

Comparison with this compound: Both are organic nitrite donors, but this compound’s sulfonium cation may enable unique reactivity (e.g., phase-transfer catalysis) absent in allylic systems.

Nitrate (NO₃⁻) Compounds

  • Role in Biology: Nitrate is reduced to nitrite by oral microbiota, contributing to endogenous NO production .

Comparison with this compound :
Unlike nitrate, this compound bypasses microbial reduction, directly providing nitrite. This may reduce variability in nitrite delivery but increases overdose risks if unregulated.

Data Table: Comparative Properties of Nitrite Compounds

Property Sodium Nitrite (NaNO₂) Celery-Derived Nitrite Allylic Nitro Compounds This compound (Inferred)
Chemical Formula NaNO₂ Variable (organic matrix) C₇H₁₃NO₄ [(C₂H₅)₃S]⁺NO₂⁻
Solubility High (940 g/L at 20°C) Moderate Low to moderate Likely low (organic cation)
Nitrite Release Rate Immediate Gradual pH-/thiol-dependent pH-dependent (hypothesized)
Thermal Stability Stable up to 320°C Degrades with heating Stable Unknown
Primary Applications Food preservation, wastewater "Natural" meat curing Biomedical NO delivery Organic synthesis (hypothesized)

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